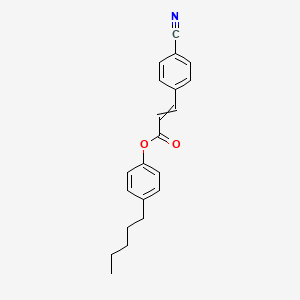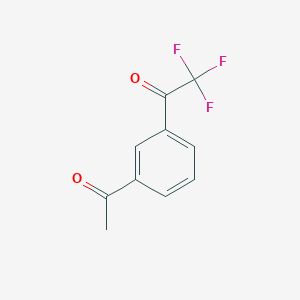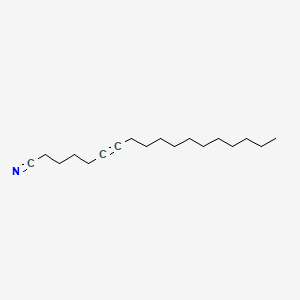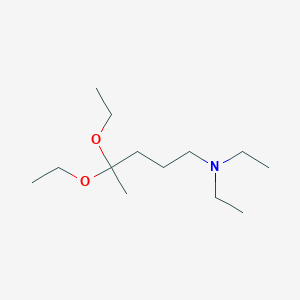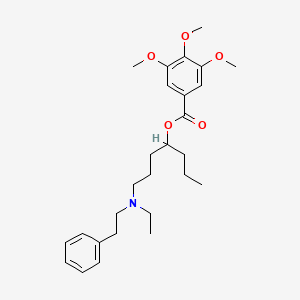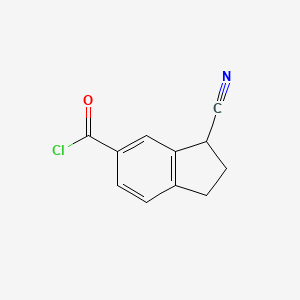
3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) is a complex organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyano group, a carbonyl chloride group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through the cyclization of suitable precursors such as 2-alkynylbenzaldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under controlled conditions.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or the cyano group to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group can be replaced by nucleophiles like amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, including polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and carbonyl chloride group can participate in various chemical interactions, including hydrogen bonding, covalent bonding, and electrostatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) can be compared with other indene derivatives, such as:
1H-Indene-5-carbonyl chloride: Lacks the cyano group, which may result in different chemical reactivity and biological activity.
3-Cyano-2,3-dihydro-1H-indene:
1H-Indene-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and uses.
The presence of both the cyano group and the carbonyl chloride group in 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) makes it unique and versatile for various synthetic and research applications.
Propiedades
Número CAS |
68634-09-3 |
|---|---|
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2 |
Clave InChI |
YZVFQWWARVKPAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
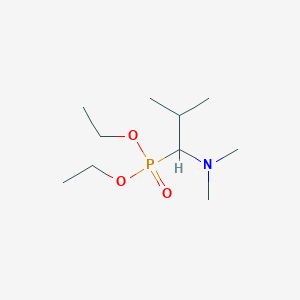
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
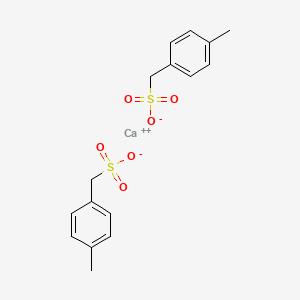
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

